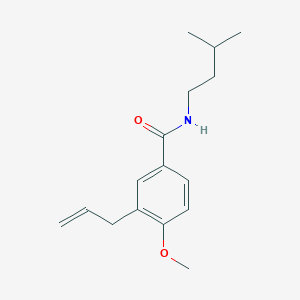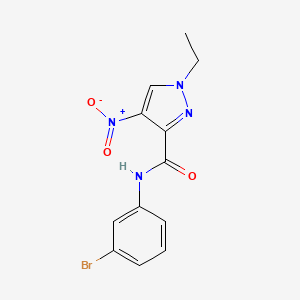![molecular formula C15H22N2O5S B4766380 N-methyl-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}methanesulfonamide](/img/structure/B4766380.png)
N-methyl-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}methanesulfonamide
Vue d'ensemble
Description
N-methyl-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}methanesulfonamide, also known as NSC745887, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has a complex chemical structure.
Mécanisme D'action
The mechanism of action of N-methyl-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}methanesulfonamide is not fully understood. However, several studies have suggested that it exerts its therapeutic effects by inhibiting various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF). In addition, this compound has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}methanesulfonamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It also exhibits potent anticancer, antiviral, and anti-inflammatory properties, making it an attractive candidate for further research. However, this compound also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it difficult to design targeted therapies.
Orientations Futures
There are several future directions for research on N-methyl-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}methanesulfonamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of targeted therapies for cancer, viral infections, and inflammatory diseases. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Finally, this compound could be used as a lead compound for the development of new sulfonamide-based drugs with improved therapeutic properties.
Applications De Recherche Scientifique
N-methyl-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. Several studies have demonstrated that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, this compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Propriétés
IUPAC Name |
N-methyl-N-[[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-16(23(2,19)20)11-13-3-5-14(6-4-13)22-12-15(18)17-7-9-21-10-8-17/h3-6H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJBUFYGMPCGDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OCC(=O)N2CCOCC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4766299.png)
![4-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4766301.png)


![N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4766319.png)


![N-(4-acetylphenyl)-2-{3-[(3-fluorobenzyl)thio]propanoyl}hydrazinecarbothioamide](/img/structure/B4766339.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide](/img/structure/B4766345.png)
![N-(2-furylmethyl)-4-[(6-methylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B4766347.png)
![5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B4766370.png)
![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B4766371.png)
![2-({4-allyl-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4766372.png)
![4-(benzylsulfonyl)benzyl 4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B4766375.png)